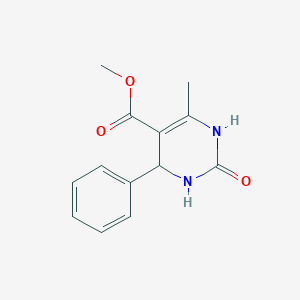

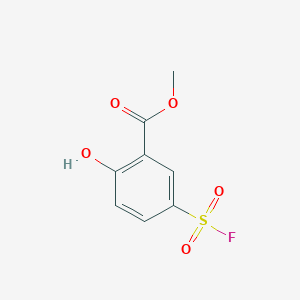

6-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸甲酯

描述

“Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

This compound has been synthesized via the modified Biginelli reaction from benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions in high yield .Molecular Structure Analysis

The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The synthesis of this compound involves the Biginelli reaction of aldehyde, ethyl acetoacetate, and urea under acidic conditions. Many improvements and modifications have been developed, including microwave promotion, ultrasound irradiation, ionic liquids, and the use of Lewis acid catalysts .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius. It has a molecular formula of C14H16N2O3 and a molecular weight of 260.29. Its melting point ranges from 206.0 to 210.0 degrees Celsius .科学研究应用

合成和化学反应

通过改进的 Biginelli 反应合成:6-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸甲酯可以使用改进的 Biginelli 反应合成,涉及苯甲醛、对甲苯基脲和乙酰乙酸甲酯。该方法在无溶剂条件下利用微波辐射和 TsOH 催化,从而产生高产率 (Chen, Liu, & Wang, 2012)。

二氧化硒氧化研究:研究探索了用二氧化硒氧化 2-氧代-4-苯基-6-甲基-1,2,3,4-四氢嘧啶-5-羧酸衍生物,重点是将 6-甲基基团转化为各种官能团,受环取代和 5 位取代基的影响 (Khanina & Dubur, 1982)。

环扩张和亲核取代:4-氯甲基-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯与硫酚盐反应,导致环扩张或亲核取代,受试剂比例、反应时间和温度的影响。这证明了该化合物在不同条件下的多功能反应性 (Shutalev, Trafimova, Fesenko, 2010)。

热力学和结构分析

热力学性质:已通过实验获得了酯的燃烧能,包括 6-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸乙酯。这包括燃烧焓、生成焓、熔化焓、汽化焓和升华焓的测量,从而深入了解其热力学行为 (Klachko et al., 2020)。

构象分析:X 射线晶体结构分析和量子化学计算已用于四氢嘧啶衍生物的结构和电子表征。这包括对分子几何、构象特征和晶格中堆积的分析,从而深入了解这些化合物的物理和化学性质 (Memarian et al., 2013)。

生物医学应用

抗菌和抗癌评估:已合成一些衍生物并评估其抗菌和抗癌潜力。这包括与标准药物进行比较,展示出显着的生物活性,并突出了其在医学应用中的潜力 (Sharma et al., 2012)。

抗结核活性:已合成新颖的二氢嘧啶,包括 6-甲基-2-氧代-4-苯基-1,2,3,4-四氢嘧啶-5-羧酸甲酯的衍生物,并对其作为潜在抗结核剂进行了评估。它们对结核分枝杆菌的疗效突出了它们作为一类新抗结核药物的潜力 (Trivedi et al., 2010)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQDAVSMSTUQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2626061.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)

![Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate](/img/structure/B2626076.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)

![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)